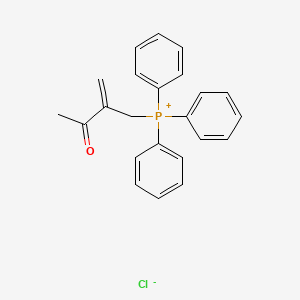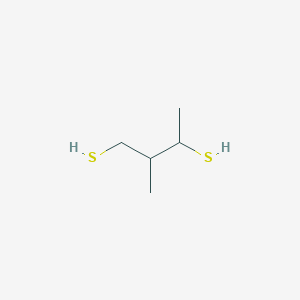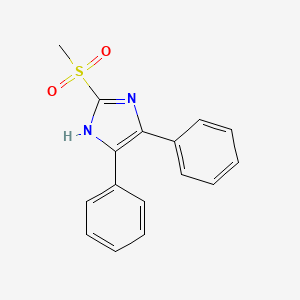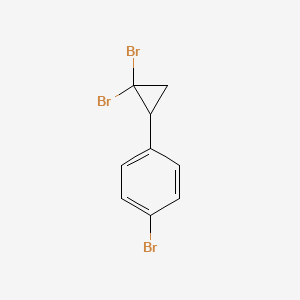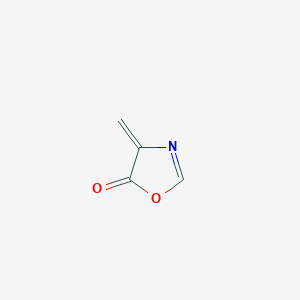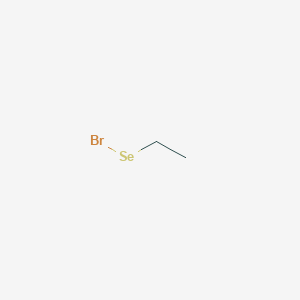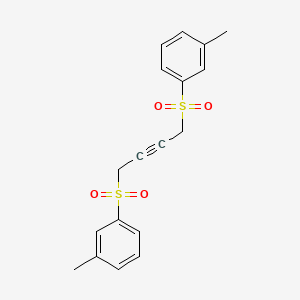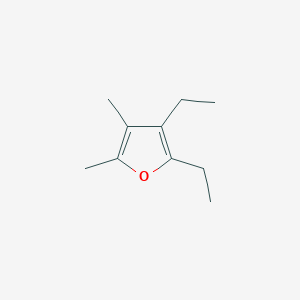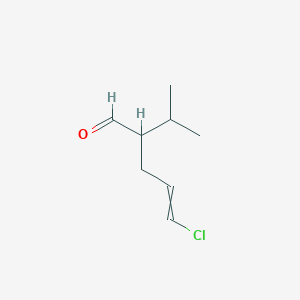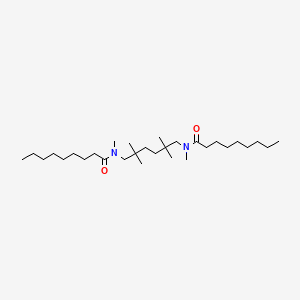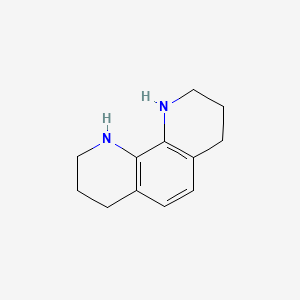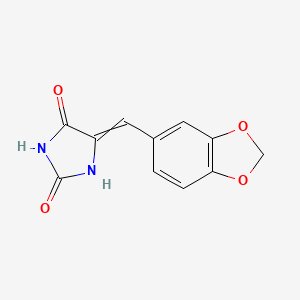
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions
Métodos De Preparación
The synthesis of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,4-imidazolidinedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole ring or the imidazolidinedione ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may bind to a target protein, altering its activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other similar compounds, such as:
2,4-Imidazolidinedione, 5-methyl-: This compound has a methyl group instead of the benzodioxole group, resulting in different chemical properties and applications.
2,4-Imidazolidinedione, 5,5-dimethyl-:
Propiedades
Número CAS |
52036-17-6 |
|---|---|
Fórmula molecular |
C11H8N2O4 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-7(12-11(15)13-10)3-6-1-2-8-9(4-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15) |
Clave InChI |
GSTYGEGWJKJKQF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
